![molecular formula C18H39N3O2 B12662203 N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine CAS No. 93839-34-0](/img/structure/B12662203.png)
N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine: is an organic compound characterized by its long alkyl chain and multiple amine groups. This compound is notable for its amphiphilic nature, making it useful in various applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine typically involves the reaction of dodecylamine with glycine, followed by the introduction of the aminoethyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce simpler amines.
Scientific Research Applications
Chemistry: N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine is used as a surfactant due to its amphiphilic properties. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study membrane interactions and protein folding due to its ability to interact with lipid bilayers.
Industry: Industrially, this compound is used in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism by which N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine exerts its effects involves its interaction with lipid bilayers and proteins. The long alkyl chain allows it to embed within lipid membranes, while the amine groups can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
- N,N-bis(2-aminoethyl)ethylenediamine
- Tris(2-aminoethyl)amine
- N-(2-Hydroxyethyl)ethylenediamine
Uniqueness: N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties not found in shorter-chain analogs. This makes it particularly effective in applications requiring strong interactions with lipid membranes.
Properties
CAS No. |
93839-34-0 |
|---|---|
Molecular Formula |
C18H39N3O2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-[2-(2-aminoethylamino)ethyl-dodecylamino]acetic acid |
InChI |
InChI=1S/C18H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-15-21(17-18(22)23)16-14-20-13-12-19/h20H,2-17,19H2,1H3,(H,22,23) |
InChI Key |
XBBCNNLBNDCZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCNCCN)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


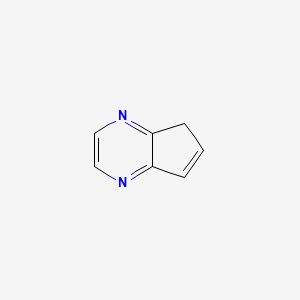

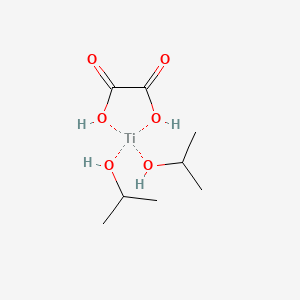
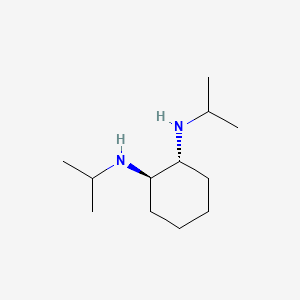

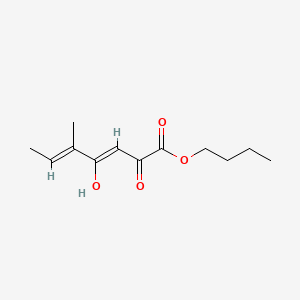
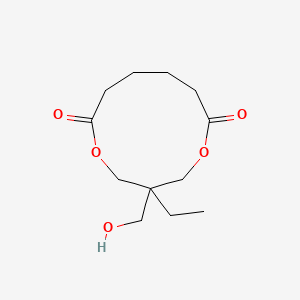
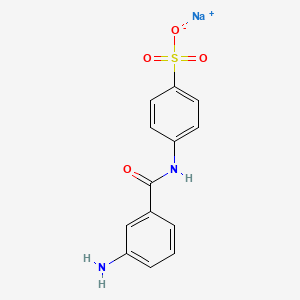

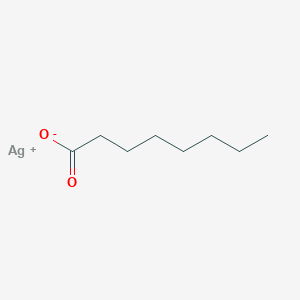
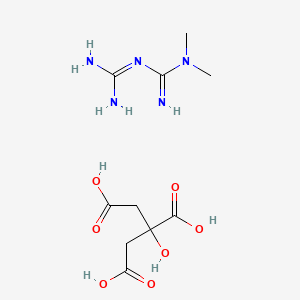
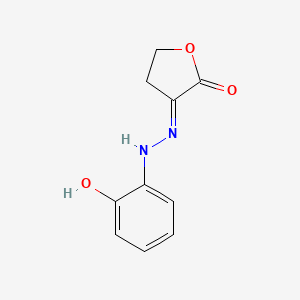
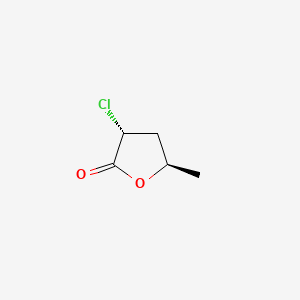
![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)
